molecular formula C6H8N2O B11925413 1-Acetyl-3-aminopyrrole

1-Acetyl-3-aminopyrrole

Cat. No.: B11925413
M. Wt: 124.14 g/mol
InChI Key: TUVUBCNKTMXRIM-UHFFFAOYSA-N
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Description

1-Acetyl-3-aminopyrrole is a heterocyclic organic compound with the molecular formula C6H8N2O It is a derivative of pyrrole, characterized by an acetyl group attached to the nitrogen atom and an amino group at the third position of the pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Acetyl-3-aminopyrrole can be synthesized through several methods. One common approach involves the condensation of 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalytic amount of iron (III) chloride under mild conditions . Another method includes the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Acetyl-3-aminopyrrole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the acetyl group to an ethyl group.

    Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur at the pyrrole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents such as nitric acid for nitration and halogens for halogenation are employed under controlled conditions.

Major Products:

    Oxidation: N-oxides of this compound.

    Reduction: Ethyl derivatives of the compound.

    Substitution: Nitro and halogenated derivatives.

Mechanism of Action

The mechanism of action of 1-Acetyl-3-aminopyrrole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical processes within cells. Its effects are mediated through binding to active sites on target proteins, altering their activity and function .

Comparison with Similar Compounds

    3-Aminopyrrole: Lacks the acetyl group, making it less reactive in certain chemical reactions.

    1-Acetyl-2-aminopyrrole: Similar structure but with the amino group at the second position, leading to different reactivity and applications.

    1-Acetyl-4-aminopyrrole:

Uniqueness: 1-Acetyl-3-aminopyrrole is unique due to the specific positioning of the acetyl and amino groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of specialized compounds and in various research applications .

Properties

Molecular Formula

C6H8N2O

Molecular Weight

124.14 g/mol

IUPAC Name

1-(3-aminopyrrol-1-yl)ethanone

InChI

InChI=1S/C6H8N2O/c1-5(9)8-3-2-6(7)4-8/h2-4H,7H2,1H3

InChI Key

TUVUBCNKTMXRIM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C=CC(=C1)N

Origin of Product

United States

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